![molecular formula C21H17N3O B2384250 1-phényl-1H-indole-2,3-dione 3-[N-(2-méthylphényl)hydrazone] CAS No. 303984-72-7](/img/structure/B2384250.png)

1-phényl-1H-indole-2,3-dione 3-[N-(2-méthylphényl)hydrazone]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

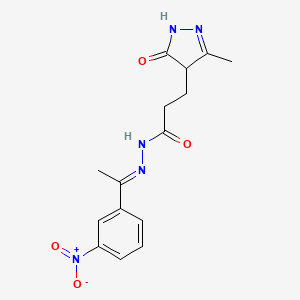

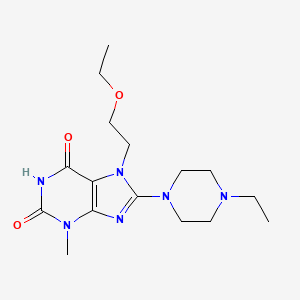

“1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]” is a chemical compound with the molecular formula C14H9NO2 . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can contribute to the fragrances of some flowers .

Synthesis Analysis

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .

Applications De Recherche Scientifique

Activité antivirale

Les dérivés de l'indole ont montré des propriétés antivirales prometteuses. Par exemple :

- Xue et al. ont synthétisé des dérivés de 6-amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué, le composé méthyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate montrant une activité inhibitrice contre la grippe A .

- Les dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont présenté une activité antivirale puissante contre le virus Coxsackie B4 .

Activité antituberculeuse

Les chercheurs ont exploré les dérivés de l'indole pour leur efficacité contre la tuberculose (TB). Notamment :

- Les dérivés d'isoindoline-1,3-dione ont été étudiés pour leur activité antituberculeuse .

- Des simulations d'amarrage moléculaire suggèrent que certains dérivés inhibent la tubuline en se liant au site de la colchicine .

Propriétés anti-inflammatoires et analgésiques

Des dérivés de benzthiazole contenant du benzène sulfonamide et de la carboxamide ont été évalués pour leurs activités anti-inflammatoires et analgésiques in vivo .

Autres activités biologiques

Les dérivés de l'indole ont également un impact sur divers autres domaines, notamment :

En résumé, « 1-phényl-1H-indole-2,3-dione 3-[N-(2-méthylphényl)hydrazone] » présente un immense potentiel dans diverses applications biologiques. Sa structure unique et son pharmacophore en font un composé passionnant pour une exploration plus approfondie dans le développement de médicaments et les possibilités thérapeutiques. 🌟 .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that enables them to exhibit a broad spectrum of biological activities . The interaction often involves the formation of bonds with the active sites of the target molecules, leading to changes in their function .

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

It is mentioned that the most potent derivatives of indole have acceptable pharmacokinetic profiles and are favorable for oral drug administration . This suggests that the compound could have good bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects. These could include the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, inhibition of malaria parasites, and inhibition of cholinesterase activity .

Avantages Et Limitations Des Expériences En Laboratoire

The primary advantage of using 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] in lab experiments is its ability to act as a ligand for metal ions and drugs. This property allows 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] to be used as a fluorescent probe for imaging, as well as a drug delivery vehicle. The primary limitation of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] can be time consuming and require specialized equipment.

Orientations Futures

The future of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is very promising, as it has a wide range of potential applications in scientific research. Possible future directions for 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] include further research into its ability to act as a fluorescent probe, as well as its ability to be used as a drug delivery vehicle. Additionally, further research into the synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] could lead to more efficient and cost-effective production methods. Other potential future directions include the use of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] in biochemistry, biotechnology, and medical applications.

Méthodes De Synthèse

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is a relatively straightforward process. It involves the reaction of 1-phenyl-2,3-dihydro-1H-indole-2,3-dione (PID) with N-(2-methylphenyl)hydrazine in an organic solvent. The reaction is typically performed in anhydrous conditions, and yields a white solid which is then purified using silica gel chromatography. The resulting compound is 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone], which can then be used in further experiments.

Analyse Biochimique

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

3-[(2-methylphenyl)diazenyl]-1-phenylindol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-15-9-5-7-13-18(15)22-23-20-17-12-6-8-14-19(17)24(21(20)25)16-10-3-2-4-11-16/h2-14,25H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKACBFRYXWNCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2384167.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2384174.png)

![(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino pyridine-3-carboxylate](/img/structure/B2384175.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2384180.png)

![1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384189.png)

![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384190.png)